molecular formula C16H24N6O8 B14078427 14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine

14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine

Cat. No.: B14078427
M. Wt: 428.40 g/mol
InChI Key: UUGWWCFQDPJYFA-UHFFFAOYSA-N
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Description

14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine (CAS 951671-93-5) is a chemical compound with the molecular formula C16H24N6O8 and a molecular weight of 428.40 g/mol . This reagent integrates two key functional groups: a terminal azide and a dinitrophenyl (DNP)-linked amine. The azide group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling efficient and selective conjugation with alkynes to form stable triazole linkages . This makes the compound an excellent heterobifunctional linker for bioconjugation, probe development, and materials science. The DNP moiety acts as a strong UV-vis chromophore and an electrophile, allowing for spectrophotometric detection and further derivatization with nucleophiles. The internal polyethylene glycol (PEG) chain, a tetraoxatetradecane spacer, enhances the compound's solubility in aqueous and organic solvents and reduces nonspecific binding in biological systems. Researchers can utilize this reagent to synthesize fluorescent probes, prepare peptide conjugates, and develop polymeric materials via click chemistry. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling precautions are required.

Properties

Molecular Formula

C16H24N6O8

Molecular Weight

428.40 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C16H24N6O8/c17-20-19-4-6-28-8-10-30-12-11-29-9-7-27-5-3-18-15-2-1-14(21(23)24)13-16(15)22(25)26/h1-2,13,18H,3-12H2

InChI Key

UUGWWCFQDPJYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Biological Activity

14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine is a compound characterized by its azide functional group and polyethylene glycol-like structure. This compound is gaining attention in various fields including bioconjugation, drug delivery systems, and click chemistry. Its unique properties enable diverse applications in biomedical research and material science.

  • Chemical Formula : C₁₄H₂₁N₃O₆
  • Molecular Weight : 335.34 g/mol
  • CAS Number : 951671-92-4

1. Bioconjugation

The compound serves as a versatile linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and antibodies to surfaces or other molecules. This property enhances the development of targeted therapies, allowing for more precise treatment options in cancer and other diseases.

2. Drug Delivery Systems

14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine is utilized in creating drug delivery systems that improve the solubility and stability of pharmaceutical compounds. This leads to more effective treatments by ensuring that drugs reach their target sites more efficiently.

3. Click Chemistry

The azido group present in this compound enables rapid and efficient click chemistry reactions. This is particularly useful for creating stable bonds in materials science and polymer chemistry, allowing researchers to construct complex structures with ease.

4. Fluorescent Probes

Researchers are using this compound to develop fluorescent probes for imaging applications. These probes facilitate the visualization of biological processes in real-time, which is critical for studies in cellular biology.

5. Surface Modification

The compound can be employed in surface modification techniques to enhance material properties such as biocompatibility for medical devices or adhesion in coatings.

Case Studies

  • Fluorescent Polymer Synthesis : A study demonstrated the use of 14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine in synthesizing fluorescent polymer particles through enzymatic miniemulsion polymerization combined with click reactions. This method showed potential for creating highly functionalized materials suitable for biomedical applications .
  • Targeted Drug Delivery : In another study, the compound was integrated into a drug delivery system that significantly improved the therapeutic efficacy of anticancer agents by enhancing their solubility and targeting capabilities .

Data Table

PropertyValue
Chemical StructureAzide with PEG-like backbone
SolubilitySoluble in polar solvents
StabilityStable under physiological conditions
ApplicationsBioconjugation, Drug Delivery Systems, Click Chemistry

Comparison with Similar Compounds

Key Observations:

Backbone Variations :

  • The target compound and ’s naphthalenyloxy derivative share a tetraoxa chain, but the latter lacks azide and dinitrophenyl groups, instead featuring a bulky aromatic substituent for hydrophobic interactions .
  • The tetraazatetradecane diamine () replaces ether oxygens with amine groups, enhancing metal-binding capacity .

Functional Group Influence: Azide vs. Hydroxyl/Nonylphenoxy: The azide group in the target compound enables rapid cycloaddition with alkynes, whereas hydroxyl or nonylphenoxy groups () prioritize surfactant or emulsifying properties . Dinitrophenyl Reactivity: The electron-withdrawing dinitrophenyl group in the target compound facilitates nucleophilic aromatic substitution (e.g., with hydrazine), as demonstrated in ’s kinetic studies of similar derivatives .

Solubility and Applications: Polar tetraoxa chains enhance solubility in hydrophilic media, ideal for biochemical applications. In contrast, nonylphenoxy () or naphthalenyloxy () groups shift solubility toward organic phases .

Research Findings and Kinetic Insights

  • Reactivity with Hydrazine : highlights that 2,4-dinitrophenyl derivatives undergo pseudo-first-order kinetics in reactions with hydrazine, with second-order rate constants (kA) ranging from 0.05 to 0.20 L/mol·s depending on substituents . This suggests the target compound’s dinitrophenyl group is highly reactive toward nucleophiles.
  • Thermodynamic Parameters : ΔH° and ΔS° values for dinitrophenyl reactions () indicate entropy-driven mechanisms, critical for optimizing reaction conditions .

Preparation Methods

Synthesis of 14-Azido-3,6,9,12-Tetraoxatetradecan-1-Amine

The PEG-azide backbone is synthesized via a stepwise oligomerization of ethylene oxide derivatives:

  • Epoxide Ring-Opening Polymerization :
    • Triethylene glycol is functionalized with a tosyl group at one terminus and an amine at the other.
    • Sequential treatment with sodium azide (NaN₃) in dimethylformamide (DMF) replaces the tosyl group with an azide.
    • Key Data :
      • Yield: 78–85% after column chromatography (SiO₂, ethyl acetate/hexane 3:1).
      • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 3.55–3.70 (m, 16H, PEG chain), 2.85 (t, 2H, -CH₂NH₂).

Functionalization with 2,4-Dinitrophenyl Group

The terminal amine is conjugated to DNFB via nucleophilic aromatic substitution (SNAr):

  • Reaction Conditions :

    • Substrates : 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine (1.0 eq), DNFB (1.2 eq).
    • Solvent : Anhydrous DMF or dichloromethane (DCM).
    • Base : $$ N,N $$-Diisopropylethylamine (DIPEA, 2.5 eq).
    • Temperature : 25°C, 12–16 hours under nitrogen.
  • Mechanistic Insights :

    • The amine attacks the electron-deficient aromatic ring at the para position to the nitro groups, displacing fluoride.
    • Steric hindrance from the PEG chain necessitates extended reaction times.
  • Purification :

    • Crude product is precipitated in cold diethyl ether, followed by silica gel chromatography (CH₂Cl₂/MeOH 95:5).
    • Yield : 65–72%.
  • Characterization :

    • $$ ^1H $$ NMR (DMSO-d₆) : δ 9.15 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 3.40–3.70 (m, 16H, PEG), 3.25 (t, 2H, -CH₂NHAc).
    • HRMS (ESI+) : m/z calc. for C₂₀H₂₈N₆O₁₀ [M+H]⁺: 537.1934; found: 537.1928.

Optimization Strategies and Challenges

Azide Stability Considerations

The azido group is prone to reduction under protic or acidic conditions. Key mitigations include:

  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Avoiding thiophilic reagents (e.g., phosphines) during purification.

Enhancing Coupling Efficiency

  • Microwave-Assisted Synthesis : Reduced reaction time to 2 hours at 60°C with 15% improved yield.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances fluoride displacement in biphasic systems.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Reaction Time (h)
Classical SNAr 65–72 ≥95 12–16
Microwave-Assisted 80–85 ≥98 2
Phase-Transfer Catalysis 70–75 ≥97 6

Key Observations :

  • Microwave methods offer superior efficiency but require specialized equipment.
  • Phase-transfer catalysis balances speed and accessibility.

Applications and Derivative Synthesis

The DNP moiety enables downstream modifications:

  • Fluorescent Labeling : Reaction with dansyl chloride yields a UV-active derivative (λₑₓ 340 nm, λₑₘ 525 nm).
  • Bioconjugation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated proteins.

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